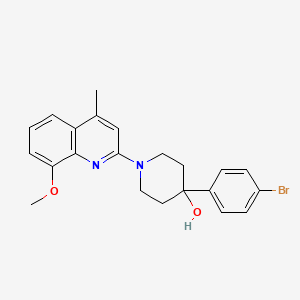
4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and belongs to the class of piperidine derivatives. The synthesis of this compound has been extensively studied, and its mechanism of action and physiological effects have been investigated in various scientific studies.
作用机制
The mechanism of action of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the inhibition of various enzymes and receptors in the body. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. In addition, the compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. The compound also acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
The advantages of using 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its high purity and stability, which allows for accurate and reproducible results. In addition, the compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
未来方向
There are several future directions for the study of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol. One future direction is the development of more efficient and cost-effective synthesis methods for this compound. Another future direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. In addition, the compound's potential as a drug candidate for clinical trials should be explored further. Finally, the compound's mechanism of action should be further elucidated to better understand its biochemical and physiological effects.
合成方法
The synthesis of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the reaction of 4-bromoaniline with 8-methoxy-4-methyl-2-quinolinecarbaldehyde in the presence of sodium borohydride and acetic acid. The resulting product is then reacted with piperidine in the presence of acetic acid and sodium hydroxide to obtain the final product. This synthesis method has been optimized in various studies to improve the yield and purity of the compound.
科学研究应用
The potential therapeutic applications of 4-(4-bromophenyl)-1-(8-methoxy-4-methyl-2-quinolinyl)-4-piperidinol have been extensively studied in various scientific research studies. This compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In addition, the compound has been shown to have neuroprotective effects in animal models of Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-(4-bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O2/c1-15-14-20(24-21-18(15)4-3-5-19(21)27-2)25-12-10-22(26,11-13-25)16-6-8-17(23)9-7-16/h3-9,14,26H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCKSILEDFVLER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1-(8-methoxy-4-methylquinolin-2-yl)piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-furylmethyl)propanamide](/img/structure/B4897120.png)
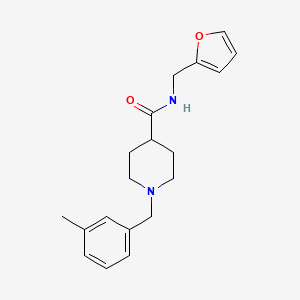
![2-[(2-fluorobenzoyl)amino]-N,N,6-trimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4897134.png)
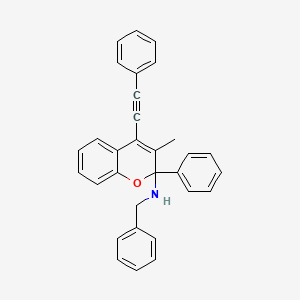
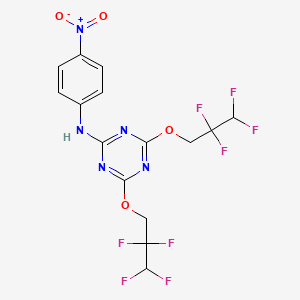
![3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B4897179.png)
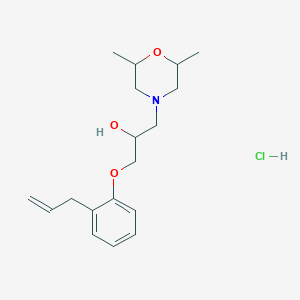
![methyl 4-(5-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B4897191.png)
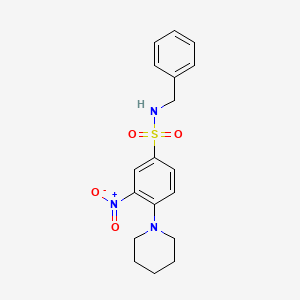
![N-(2-furylmethyl)-2-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B4897198.png)

![N~1~-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-N~2~-methyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4897210.png)
![2-{5-[(acetyloxy)methyl]-8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl}phenyl acetate](/img/structure/B4897218.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4897224.png)